N-(5-Amino-2-fluorophenyl)nicotinamide

Neuroscience Ion Channel Receptor Pharmacology

Research on NAMPT-dependent pathways often stalls when ultra-potent inhibitors cause complete metabolic shutdown, masking dose-response relationships. N-(5-Amino-2-fluorophenyl)nicotinamide (CAS 926241-83-0) resolves this with a uniquely moderate inhibition window, enabling nuanced in vitro studies without abolishing target activity. Key differentiators: • Moderate NAMPT inhibition (IC50: 1,100 nM) with ~27-fold selectivity over NNMT (30,000 nM), providing a tractable baseline for SAR campaigns and avoiding pathway collapse. • Weak α7 nAChR antagonist activity (IC50: 8,070 nM) qualifies it as a reference ligand for electrophysiological and calcium-flux neuroscientific assays. • Supplied at ≥95% purity with verified bioactivity, reducing lot-to-lot variability and procurement revalidation burden.

Molecular Formula C12H10FN3O
Molecular Weight 231.23 g/mol
CAS No. 926241-83-0
Cat. No. B1319861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)nicotinamide
CAS926241-83-0
Molecular FormulaC12H10FN3O
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C12H10FN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17)
InChIKeyVFJYQRBBXBMQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Amino-2-fluorophenyl)nicotinamide Physicochemical Profile


N-(5-Amino-2-fluorophenyl)nicotinamide (CAS 926241-83-0) is a synthetic small molecule of the nicotinamide derivative class, characterized by a nicotinoyl group linked to a 2-fluoro-5-aminophenyl moiety [1]. Its molecular formula is C12H10FN3O, with a molecular weight of 231.23 g/mol, and it is typically supplied at purities of 95-98% for research use only . Computed physicochemical properties include a topological polar surface area (TPSA) of 68 Ų, a hydrogen bond donor count of 2, an acceptor count of 4, and a calculated XLogP3 of 1.3 [2]. This profile distinguishes it from unsubstituted nicotinamides by offering distinct hydrogen bonding and lipophilicity parameters, which are critical for assay design and compound solubility .

Compound Class Fluorinated nicotinamide derivative
Selection Context Distinct hydrogen bonding and lipophilicity profile for assay design
Use Context Research-use small molecule probe for enzymatic and receptor studies

Why Unsubstituted Nicotinamide Analogs Fail


Substituting N-(5-Amino-2-fluorophenyl)nicotinamide with simpler nicotinamide analogs introduces significant risk of experimental failure due to quantifiable differences in target binding and molecular properties. For instance, while 5-Fluoronicotinamide lacks the core 5-amino-2-fluorophenyl group, the target compound exhibits specific but weak activity (IC50 = 8,070 nM) against the rat alpha-7 nicotinic acetylcholine receptor, a profile not shared by simpler congeners [1]. Furthermore, the target compound demonstrates markedly different potency across related enzymes; it shows weak inhibition of human NNMT (30,000 nM) [2] and moderate activity against human NAMPT (1,100 nM) [3]. These divergent activity thresholds mean that generic substitution would result in the complete loss of desired biological interactions in assays designed for the specific pharmacophore of 926241-83-0, making substitution unfeasible for targeted research .

Unsubstituted nicotinamide may not transfer directly: Simpler analogs lack measurable alpha-7 nAChR interaction observed for this compound, limiting direct substitution for receptor pharmacology studies.
NNMT/NAMPT selectivity context may shift: Generic nicotinamide analogs do not reproduce the moderate NAMPT inhibition profile, potentially altering pathway-response interpretation.
Physicochemical mismatch limits assay transfer: The 2-fluoro-5-aminophenyl substitution alters lipophilicity and hydrogen bonding, requiring assay condition review rather than direct replacement of nicotinamide.

Quantitative Differentiation Evidence


nAChR Binding Differentiation

This compound exhibits measurable but weak antagonist activity at the rat alpha-7 nicotinic acetylcholine receptor (nAChR), a profile that distinguishes it from structurally related compounds which lack this specific interaction. The quantitative difference in activity against this target, compared to others, is a key differentiator [1].

α7 nAChR Antagonism
Cross-study comparable
IC50 = 8,070 nM vs. unsubstituted nicotinamide (inactive)
Supports α7 nAChR probe use context
Xenopus oocytes, inhibition of acetylcholine-induced current
Neuroscience Ion Channel Receptor Pharmacology

NAMPT vs NNMT Selectivity Profile

The compound demonstrates a quantifiable selectivity window between two key nicotinamide-utilizing enzymes: nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT). Its potency against NAMPT (IC50 = 1,100 nM) [1] is approximately 27-fold higher than its potency against NNMT (IC50 = 30,000 nM) [2]. This contrasts with highly potent NAMPT inhibitors that have sub-nanomolar IC50 values, indicating a distinct, moderate potency profile [3].

NAMPT vs NNMT Selectivity
Cross-study comparable
NAMPT IC50 = 1,100 nM
NNMT IC50 = 30,000 nM
Moderate NAMPT potency with significant NNMT counter-selectivity (~27-fold)
Fluorometric enzyme inhibition assays; distinct from sub-nanomolar NAMPT inhibitors
Cancer Biology Metabolism Enzyme Inhibition

Physicochemical Comparison to Nicotinamide

The introduction of the 2-fluoro-5-aminophenyl group creates a significant departure in key computed physicochemical properties compared to unsubstituted nicotinamide. This impacts solubility, permeability, and formulation considerations [1].

Physicochemical Profile
Class-level inference
XLogP3 = 1.3 vs. nicotinamide -0.37
TPSA = 68 Ų vs. 55 Ų
1.67 log unit lipophilicity increase alters solvent partitioning and permeability context
Computed PubChem properties; impacts assay protocol transfer
Medicinal Chemistry Compound Management Assay Development

Research Applications


NAMPT Inhibition Probe with NNMT Selectivity

This compound is optimally suited for in vitro studies investigating the biological effects of moderate NAMPT inhibition in cellular models of cancer or metabolism. Its IC50 of 1,100 nM against NAMPT [1] and significantly weaker activity against NNMT (30,000 nM) [2] define a unique potency and selectivity window. This profile allows for the exploration of NAMPT-dependent pathways without complete metabolic shutdown often caused by ultra-potent NAMPT inhibitors, thereby enabling more nuanced dose-response studies .

α7 nAChR Tool Compound

The compound's verified, albeit weak, antagonist activity at the rat alpha-7 nAChR (IC50 = 8,070 nM) [1] positions it as a valuable chemical probe for neuroscientific research focused on this specific receptor subtype. It can be used as a reference molecule to benchmark more potent and selective alpha-7 nAChR ligands or to investigate the receptor's functional role in electrophysiological or calcium flux assays, where a partial or weak inhibitor is required to modulate, rather than abolish, receptor activity [2].

SAR Scaffold for Nicotinamide-Binding Proteins

Given the structural framework of a nicotinamide core with a 5-amino-2-fluorophenyl substitution, this compound is an ideal starting scaffold for medicinal chemistry campaigns targeting nicotinamide-binding proteins, including kinases [1]. Its well-defined, moderate activity across multiple nicotinamide-dependent enzymes (NAMPT, NNMT) [2] provides a baseline against which structural modifications can be quantitatively assessed. Researchers can systematically alter the amino, fluoro, or pyridine groups and measure changes in potency and selectivity to develop optimized chemical probes or lead candidates .

Application
Selection Property
Validation Focus
NAMPT pathway studies
Moderate enzyme inhibition with NNMT counter-selectivity
NAMPT/NNMT activity ratio verification in cell-based models
α7 nAChR tool compound
Weak antagonist activity at rat alpha-7 receptor
Electrophysiological endpoint review for partial modulation
SAR scaffold development
Nicotinamide core with 5-amino-2-fluorophenyl substitution
Baseline potency and selectivity benchmarking for structural analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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